Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Overview
Description
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C16H25N It is characterized by the presence of a benzyl group attached to a piperidine ring, which is substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of benzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: this compound.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the benzyl group.
Benzylamine: Contains the benzyl group but lacks the piperidine ring.
N-Benzylpiperidine: Similar structure but without the tetramethyl substitution on the piperidine ring.
Uniqueness
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of the benzyl group and the tetramethyl-substituted piperidine ring. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and enhanced stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2,2,6,6-tetramethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-15(2)10-14(11-16(3,4)18-15)17-12-13-8-6-5-7-9-13/h5-9,14,17-18H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSKGHZFUXNYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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